Ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
Description
Historical Context of Benzofuran Derivatives in Medicinal Chemistry
Benzofuran derivatives have long been recognized as critical scaffolds in medicinal chemistry due to their diverse biological activities. The benzofuran core, a fused bicyclic system comprising a benzene ring and a furan moiety, provides a versatile platform for structural modifications that enhance pharmacological properties. Early studies identified benzofuran-containing compounds as potent antioxidants, antitumor agents, and anti-inflammatory agents. For instance, natural products like coumestrol and synthetic derivatives such as amiodarone (a benzofuran-based antiarrhythmic drug) underscore the therapeutic relevance of this heterocycle.
The evolution of benzofuran chemistry accelerated with advancements in catalytic methodologies. Transition-metal-catalyzed cyclizations, such as palladium-mediated aryl furanylation, enabled efficient access to substituted benzofurans. These synthetic breakthroughs facilitated the exploration of structure-activity relationships (SAR), particularly in optimizing substituent patterns for target specificity. The review by Chand et al. (2017) highlights how electron-donating groups at specific positions enhance antioxidant activity, while bulky substituents improve metabolic stability.
Significance of Thiophene-Benzofuran Hybrid Structures
Hybrid architectures combining benzofuran with other heterocycles, such as thiophene, represent a strategic approach to modulating bioactivity. Thiophene, a sulfur-containing five-membered ring, contributes unique electronic and steric properties due to its polarizable sulfur atom and π-conjugated system. When integrated into benzofuran derivatives, thiophene moieties can enhance binding affinity to biological targets, such as enzymes or receptors, through additional hydrophobic or dipole interactions.
For example, thiophene-containing benzofurans have shown promise in targeting microbial enzymes like chorismate mutase, a key player in bacterial folate biosynthesis. The introduction of thiophene-based acyloxy groups, as seen in Ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate, may further fine-tune solubility and pharmacokinetic profiles. Such hybrids leverage the complementary pharmacophoric features of both heterocycles, potentially overcoming limitations of single-scaffold drugs.
Structural Classification and Features of this compound
This compound is a multifunctional derivative characterized by three key substituents:
- Ethyl carboxylate at position 3, which enhances solubility and serves as a metabolically labile moiety.
- Methyl group at position 2, introducing steric hindrance that may influence conformational stability.
- Thiophene-2-carbonyloxy group at position 5, providing a planar, electron-rich region for target engagement.
| Structural Feature | Position | Role |
|---|---|---|
| Ethyl carboxylate | 3 | Improves hydrophilicity; potential prodrug moiety |
| Methyl group | 2 | Modulates steric effects and metabolic stability |
| Thiophene-2-carbonyloxy | 5 | Enhances π-π stacking and hydrogen bonding with biological targets |
The molecular formula C₁₈H₁₆O₅S (Molecular Weight: 356.38 g/mol) reflects the integration of sulfur from thiophene and oxygen from both benzofuran and ester functionalities. X-ray crystallography studies of analogous benzofurans suggest that the planar benzofuran core and thiophene ring adopt a near-orthogonal orientation, minimizing steric clashes while maximizing electronic conjugation.
Research Evolution and Current Scientific Objectives
Recent synthetic strategies for benzofuran derivatives emphasize catalytic efficiency and regioselectivity. For instance, palladium-catalyzed cross-couplings, such as those involving N-(2-iodophenyl)-N-methylmethacrylamides, have enabled the construction of complex benzofuran scaffolds under mild conditions. Similarly, copper-mediated cyclizations using deep eutectic solvents (DES) offer eco-friendly routes to substituted benzofurans.
Current research on this compound focuses on:
- Synthetic Optimization : Leveraging transition-metal catalysts (e.g., Pd, Cu) to improve yield and purity.
- Biological Screening : Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.
- SAR Studies : Systematically varying substituents to identify critical pharmacophoric elements.
For example, the antitubercular activity of benzofuran derivatives like 39(a–c) , which inhibit chorismate mutase, provides a template for testing the target compound against bacterial targets. Additionally, the use of computational tools (e.g., molecular docking) to predict binding modes with enzymes like COX-2 or CYP450 isoforms is an emerging priority.
Properties
IUPAC Name |
ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-3-20-17(19)15-10(2)21-13-7-6-11(9-12(13)15)22-16(18)14-5-4-8-23-14/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTURDIRZFYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate, with the CAS number 302952-35-8, is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14O5S
- Molecular Weight : 330.36 g/mol
- IUPAC Name : this compound
The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the thiophene moiety may enhance its biological efficacy.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiophene ring is believed to contribute to free radical scavenging abilities, which can protect cells from oxidative stress.
Antimicrobial Activity
Research has shown that benzofuran derivatives possess antimicrobial activities against various pathogens. This compound may similarly exhibit antibacterial and antifungal properties.
Anti-cancer Potential
The compound's structural features suggest potential anti-cancer activity. Similar compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanisms of Action :
- Apoptosis Induction : Compounds with a benzofuran structure have been reported to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt the cell cycle at specific phases, thereby preventing proliferation.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent against cancers such as breast and lung cancer.
- In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, reinforcing its potential as an anti-cancer agent.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that compounds similar to ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate exhibit antioxidant properties. The presence of the thiophene moiety is believed to contribute to this activity by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Properties
Research has shown that derivatives of benzofuran compounds possess antimicrobial activity against various pathogens. This compound has been evaluated for its efficacy against bacterial strains, showcasing promising results that warrant further investigation for potential therapeutic applications .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects, as similar benzofuran derivatives have demonstrated the ability to inhibit inflammatory pathways. This application is particularly relevant in the treatment of chronic inflammatory diseases, where modulation of inflammatory responses can lead to improved patient outcomes .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its high electron mobility and stability make it a candidate for organic semiconductors in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer chemistry, compounds like this compound can serve as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them suitable for advanced material applications .
Case Study 1: Synthesis and Characterization
A study conducted by researchers synthesized this compound using a one-pot method involving thiophene derivatives and benzofuran precursors. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
In another study, the biological activities of various benzofuran derivatives were compared, highlighting the superior antioxidant and antimicrobial activities of this compound compared to other derivatives. The findings suggest that the thiophene group enhances biological efficacy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzofuran Derivatives
Key Observations
Electronic Effects: The thiophene-2-carbonyloxy group in the target compound introduces a sulfur atom, which enhances π-conjugation and polarizability compared to purely aromatic (e.g., phenyl) or aliphatic (e.g., isobutyryloxy) substituents. This contrasts with the electron-withdrawing 3-nitrobenzoyloxy group in , which reduces electron density on the benzofuran core.
Steric and Solubility Profiles :
- Compounds with bulky substituents (e.g., isobutyryloxy in ) exhibit higher steric hindrance, which may limit interactions with biological targets.
- The 4-nitrobenzyloxy group in contributes to a higher topological polar surface area (94.5 Ų), suggesting greater aqueous solubility compared to the thiophene-based target compound.
Biological and Functional Implications: Nitro-containing derivatives (e.g., ) are often explored for antimicrobial or antiparasitic applications due to nitro groups' redox activity. Sulfonamide and sulfonylamino groups (e.g., ) are common in enzyme inhibitors, leveraging hydrogen-bonding interactions with active sites. The thiophene moiety in the target compound may facilitate interactions with sulfur-recognizing biological targets or improve material properties in organic electronics.
Q & A
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclization with H₂SO₄ or PPA | Benzofuran core formation |
| 2 | Thiophene-2-carbonyl chloride, pyridine | Acylation at C5 position |
| 3 | Ethanol, H⁺ catalyst | Esterification at C3 |
Which analytical techniques are essential for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : For structural elucidation (¹H, ¹³C, 2D-COSY) to confirm substituent positions and purity .
- IR Spectroscopy : Identification of functional groups (e.g., ester C=O at ~1700 cm⁻¹, acyloxy C-O at ~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
Methodological Approach :
- Catalyst Screening : Test Lewis acids (e.g., Eco-Mn₂) for selective acylation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity of acylating agents .
- In Situ Monitoring : Employ TLC or IR to track reaction progress and minimize side products .
Case Study :
In Eco-Mn₂-catalyzed oxidations, acetonitrile improved yields to >90% by stabilizing intermediates .
How to resolve contradictions in crystallographic data for this compound?
Advanced Research Question
Data Contradiction Analysis :
- Refinement Tools : Use SHELXL for high-resolution refinement; cross-validate with ORTEP-III for anisotropic displacement ellipsoids .
- Twinned Data : Apply Hooft parameters in SHELXL to handle twinning or disorder .
- Validation Metrics : Check R-factors (<5%), ADP consistency, and hydrogen-bonding geometry .
Q. Example Workflow :
Solve structure with SHELXD.
Refine using SHELXL with TWIN/BASF commands.
Visualize with WinGX/ORTEP .
What safety protocols are critical for handling this compound?
Basic Research Question
Methodological Precautions :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (irritation category 2/2A) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity category 3) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid sparks (flammable solvents) .
Storage : Keep in sealed containers at 2–8°C, away from oxidizers .
How do structural modifications influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) :
- Thiophene Moiety : Enhances π-stacking with enzyme active sites (e.g., kinase inhibition) .
- Ester Group : Modulate lipophilicity for membrane permeability; ethyl esters balance solubility and bioavailability .
Case Study :
Replacing ethyl with methyl ester reduced IC₅₀ by 40% in enzyme assays due to altered hydrophobicity .
What computational methods support the design of derivatives?
Advanced Research Question
Methodological Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
- Molecular Docking : Screen derivatives against targets (e.g., COX-2) with AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes in GROMACS .
Validation : Cross-correlate with experimental NMR/IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
